molecular formula C14H14N2O2 B3053162 N-Ethyl-4-nitro-N-phenylaniline CAS No. 51451-83-3

N-Ethyl-4-nitro-N-phenylaniline

Cat. No.: B3053162
CAS No.: 51451-83-3
M. Wt: 242.27 g/mol
InChI Key: JBKYEFPEDCZWGQ-UHFFFAOYSA-N
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Description

N-Ethyl-4-nitro-N-phenylaniline is an organic compound with the molecular formula C14H14N2O2 It is a derivative of aniline, where the nitrogen atom is bonded to an ethyl group and a nitro group is attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-4-nitro-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of 4-nitrochlorobenzene with aniline in the presence of a base. The reaction typically occurs at elevated temperatures and may use solvents such as nitrobenzene . Another method involves the decarboxylation of a urethane intermediate formed by the reaction of a nitrophenol with an aromatic isocyanate in the presence of a base and tetramethylene sulphone as the reaction medium .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and amination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure safety and efficiency. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-nitro-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-ethyl-N-phenyl-1,4-phenylenediamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Ethyl-4-nitro-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-nitro-N-phenylaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

N-Ethyl-4-nitro-N-phenylaniline can be compared with other similar compounds, such as:

    N-Methyl-4-nitro-N-phenylaniline: Similar structure but with a methyl group instead of an ethyl group.

    4-Nitro-N-phenylaniline: Lacks the ethyl group, affecting its solubility and reactivity.

    N-Ethyl-4-amino-N-phenylaniline:

Properties

IUPAC Name

N-ethyl-4-nitro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(11-9-13)16(17)18/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKYEFPEDCZWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448123
Record name Benzenamine, N-ethyl-4-nitro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51451-83-3
Record name Benzenamine, N-ethyl-4-nitro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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